molecular formula C16H21N3O3 B2642866 tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4'-piperidine]-1'-carboxylate CAS No. 1603067-54-4

tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4'-piperidine]-1'-carboxylate

Cat. No.: B2642866
CAS No.: 1603067-54-4
M. Wt: 303.362
InChI Key: XYSKIRJLAHQPQT-UHFFFAOYSA-N
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Description

The compound tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4'-piperidine]-1'-carboxylate is a spirocyclic molecule featuring a pyrrolo[2,3-c]pyridine core fused to a piperidine ring via a spiro junction. The tert-butyl carbamate group at the 1'-position enhances steric protection and modulates solubility, making it a valuable intermediate in medicinal chemistry for drug discovery, particularly in kinase inhibitor development.

Properties

IUPAC Name

tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-15(2,3)22-14(21)19-8-5-16(6-9-19)11-4-7-17-10-12(11)18-13(16)20/h4,7,10H,5-6,8-9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSKIRJLAHQPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=NC=C3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative, the synthesis may involve steps such as alkylation, cyclization, and esterification. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the principles of scale-up synthesis apply. This includes optimizing reaction conditions for large-scale reactions, ensuring safety and environmental compliance, and implementing efficient purification techniques. Industrial production may also involve continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4'-piperidine]-1'-carboxylate exhibit a range of biological activities:

  • Anticancer Properties :
    • Compounds with similar spiro structures have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of isatin, which share structural similarities with the compound , exhibit potent antiproliferative activity against HeLa and other cancer cell lines with IC₅₀ values in the low micromolar range .
    • The mechanism of action often involves the induction of apoptosis and disruption of microtubule dynamics, leading to cell cycle arrest .
  • Antimicrobial Activity :
    • Certain spiro compounds have been reported to possess antimicrobial properties, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
  • Neuroprotective Effects :
    • Some studies suggest that spiro compounds can provide neuroprotection by modulating neurotransmitter systems or exhibiting antioxidant properties . This aspect is particularly relevant for developing treatments for neurodegenerative diseases.

Study on Anticancer Activity

A study focused on synthesizing hybrids containing pyrimidine derivatives reported that certain compounds showed promising anticancer activity. The inclusion of a piperidine moiety enhanced the cytotoxicity against colorectal cancer cells, demonstrating the potential of spiro compounds in cancer therapy .

CompoundCell LineIC₅₀ (µM)Mechanism
Compound AHeLa1.3Apoptosis induction
Compound BHCT1165.0Microtubule disruption
tert-butyl 2-oxospiro...DU-145TBDTBD

Research on Antimicrobial Properties

A recent investigation into the antimicrobial efficacy of various spiro compounds indicated that some derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR) that underpins these effects, suggesting modifications could enhance efficacy .

Mechanism of Action

The mechanism of action of tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The spiro linkage provides a rigid and unique three-dimensional structure that can enhance binding affinity and specificity. Pathways involved may include inhibition of signal transduction pathways or modulation of gene expression.

Comparison with Similar Compounds

Key Trends :

  • Electron-withdrawing groups (Cl, F) enhance reactivity for further derivatization .
  • Polar substituents (OH, OMe) improve solubility but may necessitate specialized storage .
  • Boronate esters enable modular synthesis of diverse analogs via cross-coupling .

Heterocyclic Core Modifications

Variations in the fused heterocycle significantly impact molecular geometry and target selectivity:

Compound Name Core Structure Key Features Reference
tert-Butyl 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]-1-carboxylate Thieno[2,3-c]pyran Sulfur atom increases lipophilicity; potential for metal coordination
tert-Butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate Pyrrolo[2,3-b]pyridine Nitrogen-rich core enhances hydrogen bonding; explored in kinase inhibitors
tert-Butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate Indene Planar aromatic system may improve π-π stacking interactions

Structural Implications :

  • Pyrrolo[2,3-c]pyridine (target compound) vs. pyrrolo[2,3-b]pyridine : The shift from "b" to "c" positioning alters nitrogen atom placement, influencing binding to ATP pockets in kinases .
  • Thieno[2,3-c]pyran: Sulfur incorporation could enhance blood-brain barrier penetration compared to oxygenated analogs .

Biological Activity

tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4'-piperidine]-1'-carboxylate is a complex organic compound notable for its diverse biological activities. This compound belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. Its potential applications in drug discovery and development are significant due to its ability to interact with various biological macromolecules.

Chemical Structure and Properties

The IUPAC name of the compound is This compound , with a molecular formula of C16H21N3O3C_{16}H_{21}N_{3}O_{3} and a molecular weight of approximately 303.36 g/mol. The InChI key for this compound is XYSKIRJLAHQPQT-UHFFFAOYSA-N .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The spiro structure facilitates binding to these targets, which can modulate various cellular processes including signal transduction and gene expression .

Anticancer Activity

Research has demonstrated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of spiro compounds have shown promising antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (μM)Reference
Compound AHeLa4.06
Compound BTHP-1<1
Compound CJurkat5.83

These studies suggest that this compound may possess similar anticancer properties, warranting further investigation.

Antiviral Activity

The compound has also been noted for potential antiviral applications. A study indicated that spiro compounds can inhibit viral replication by targeting specific viral enzymes or host cell pathways . This suggests that this compound could be explored as a candidate for antiviral drug development.

Antioxidant Properties

Antioxidant activity is another area where this compound may exhibit beneficial effects. Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models . This property is crucial in developing therapeutic agents for diseases associated with oxidative damage.

Case Studies

Several studies have focused on the synthesis and evaluation of biological activities of compounds related to this compound:

  • Synthesis and Characterization : The synthesis typically involves multi-step organic reactions using piperidine derivatives and pyrrolo compounds under controlled conditions .
  • Biological Evaluation : In vitro assays have been conducted to assess the cytotoxicity and mechanism of action against cancer cell lines. These studies often utilize techniques such as flow cytometry and Western blotting to elucidate the underlying mechanisms .

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4'-piperidine]-1'-carboxylate?

A stepwise approach is commonly used for spirocyclic compounds. For example, spiro-piperidine-pyrrolopyridine scaffolds can be synthesized via:

Suzuki coupling : Introduce substituents using boronic acids and palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions .

Cyclization : Utilize hexamine or other cyclizing agents in acidic media (e.g., acetic acid) to form the pyrrolopyridine core .

Boc protection : Protect the piperidine nitrogen with tert-butyloxycarbonyl (Boc) groups under basic conditions (e.g., NaH) .
Key considerations : Optimize reaction temperature (e.g., 105°C for coupling) and solvent systems (toluene/EtOH for Suzuki reactions) to improve yield .

Q. How can the purity and structural integrity of this compound be validated?

  • Chromatography : Use HPLC or LC-MS with a C18 column and acetonitrile/water gradients to assess purity (>95% typical) .
  • Spectroscopic analysis :
    • NMR : Confirm spirocyclic structure via ¹H/¹³C NMR (e.g., characteristic Boc tert-butyl singlet at ~1.4 ppm) .
    • HRMS : Verify molecular weight (e.g., calculated for C₁₆H₂₂ClN₃O₂: 323.82 g/mol) .
  • X-ray crystallography : Resolve ambiguous stereochemistry in spiro centers .

Q. What are the key physical and chemical properties relevant to handling this compound?

  • Physical state : Light yellow solid (common for Boc-protected spiro compounds) .
  • Solubility : Poor aqueous solubility; dissolve in DMSO, ethanol, or DMF for in vitro studies (typical stock: 50–250 mg/mL) .
  • Stability : Store at –20°C in powder form (stable for 2–3 years); avoid prolonged exposure to moisture to prevent Boc deprotection .

Q. What safety precautions are required when working with this compound?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, safety goggles, and face shield .
  • Engineering controls : Use fume hoods for weighing and reactions involving volatile reagents (e.g., THF, dichloromethane) .
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and consult a physician .

Advanced Research Questions

Q. How can conflicting data on reaction yields or product stability be resolved?

  • Controlled reproducibility studies : Vary parameters (e.g., catalyst loading, solvent ratios) and compare with literature (e.g., Suzuki coupling yields range 60–85% depending on substituents) .
  • Degradation studies : Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with LC-MS to identify decomposition pathways (e.g., Boc cleavage under acidic conditions) .
  • Computational modeling : Predict thermodynamic stability of spiro conformers using DFT calculations (e.g., Spartan or Gaussian) .

Q. What strategies optimize in vivo bioavailability of this spirocyclic compound?

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .
  • Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes for improved absorption .
  • PK/PD studies : Monitor plasma half-life in rodent models via LC-MS/MS; adjust dosing intervals based on clearance rates .

Q. How does substitution on the pyrrolopyridine ring affect biological activity?

  • SAR studies : Synthesize analogs with halogen (e.g., Cl, Br) or methoxy groups at positions 5 or 7. Test against target receptors (e.g., kinase inhibition assays) .
  • Docking simulations : Map binding interactions using crystallographic data of related targets (e.g., CGRP receptors) .
  • Electrophilic substitution : Modify reactivity via Friedel-Crafts or Pd-catalyzed C–H activation to introduce diverse substituents .

Q. What analytical methods resolve discrepancies in spirocyclic conformation assignments?

  • VT-NMR : Variable-temperature NMR to assess dynamic ring-flipping in piperidine-pyrrolopyridine systems .
  • NOESY : Detect through-space correlations between protons in rigid spiro frameworks .
  • Synchrotron XRD : High-resolution crystallography to confirm absolute configuration .

Methodological Notes

  • Synthetic protocols : Prioritize anhydrous conditions for Boc protection to avoid side reactions .
  • Troubleshooting low yields : Screen palladium catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) for cross-coupling steps .
  • Data interpretation : Cross-validate NMR shifts with databases (e.g., PubChem or SciFinder) to rule out impurities .

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